molecular formula C26H24NP B11490147 [(2,4-Dimethylphenyl)imino](triphenyl)-lambda~5~-phosphane

[(2,4-Dimethylphenyl)imino](triphenyl)-lambda~5~-phosphane

Cat. No.: B11490147
M. Wt: 381.4 g/mol
InChI Key: LKNGMBRMZAFHHB-UHFFFAOYSA-N
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Description

(2,4-DIMETHYLPHENYL)IMINOPHOSPHORANE is an organophosphorus compound characterized by the presence of a phosphorus-nitrogen double bond. This compound is part of a broader class of phosphoranes, which are known for their versatility in organic synthesis and coordination chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-DIMETHYLPHENYL)IMINOPHOSPHORANE typically involves the reaction of triphenylphosphine with an appropriate imine precursor. One common method is the reaction of triphenylphosphine with 2,4-dimethylphenyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the sensitive intermediates.

Industrial Production Methods

While specific industrial production methods for (2,4-DIMETHYLPHENYL)IMINOPHOSPHORANE are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2,4-DIMETHYLPHENYL)IMINOPHOSPHORANE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the compound back to its phosphine precursor.

    Substitution: The imino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and alcohols can react with the imino group under mild conditions.

Major Products Formed

The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphoranes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(2,4-DIMETHYLPHENYL)IMINOPHOSPHORANE has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the synthesis of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of (2,4-DIMETHYLPHENYL)IMINOPHOSPHORANE involves its ability to coordinate with metal centers through the phosphorus and nitrogen atoms. This coordination can activate the metal center, facilitating various catalytic processes. The compound can also undergo nucleophilic attack at the imino group, leading to the formation of new chemical bonds.

Comparison with Similar Compounds

Similar Compounds

  • (2,4-DIMETHOXYPHENYL)IMINOPHOSPHORANE
  • (4-METHOXYPHENYL)IMINOPHOSPHORANE

Uniqueness

(2,4-DIMETHYLPHENYL)IMINOPHOSPHORANE is unique due to the presence of the 2,4-dimethylphenyl group, which imparts distinct steric and electronic properties. These properties influence its reactivity and coordination behavior, making it a valuable compound in various chemical applications.

Properties

Molecular Formula

C26H24NP

Molecular Weight

381.4 g/mol

IUPAC Name

(2,4-dimethylphenyl)imino-triphenyl-λ5-phosphane

InChI

InChI=1S/C26H24NP/c1-21-18-19-26(22(2)20-21)27-28(23-12-6-3-7-13-23,24-14-8-4-9-15-24)25-16-10-5-11-17-25/h3-20H,1-2H3

InChI Key

LKNGMBRMZAFHHB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C

Origin of Product

United States

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